KX1-141

Catalog No.
S548110
CAS No.
M.F
C24H20F2N2O2
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KX1-141

Product Name

KX1-141

IUPAC Name

7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-1H-indole-2-carboxamide

Molecular Formula

C24H20F2N2O2

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C24H20F2N2O2/c1-2-30-20-8-4-6-16(11-20)21-13-19(26)10-17-12-22(28-23(17)21)24(29)27-14-15-5-3-7-18(25)9-15/h3-13,28H,2,14H2,1H3,(H,27,29)

InChI Key

GLBIHDRABBDRFA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

KX1141; KX-1141; KX 1141.

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F

Description

The exact mass of the compound 1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]- is 406.14928 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KX1-141 is a compound recognized primarily for its function as an Src-protein tyrosine kinase inhibitor. This compound has gained attention in scientific research due to its potential therapeutic properties, particularly in mitigating the ototoxic effects of cisplatin while retaining its antitumor efficacy. The structural formula of KX1-141 includes various functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

, including:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, typically using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: This reaction entails the addition of hydrogen or the removal of oxygen, commonly involving reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: This process replaces one atom or group with another, often utilizing halogens or nucleophiles as reagents.

The specific outcomes and products of these reactions depend significantly on the reaction conditions and the reagents employed.

KX1-141 exhibits notable biological activity by inhibiting Src-protein tyrosine kinase. This enzyme is crucial in regulating various cellular functions, including growth, differentiation, and survival. By blocking this kinase, KX1-141 can disrupt signaling pathways that contribute to tumor proliferation and survival. Furthermore, research indicates that KX1-141 may reduce cisplatin-induced ototoxicity, providing a dual benefit in cancer treatment scenarios where cisplatin is utilized.

The synthesis of KX1-141 involves a series of organic reactions that require specific reagents and catalysts. Although detailed synthetic routes are not extensively documented in public literature, it is known that industrial production would focus on optimizing these reactions to achieve high yield and purity. The compound is typically prepared through multi-step synthesis involving functional group transformations and careful control of reaction conditions.

KX1-141 has several significant applications across different fields:

  • Chemistry: Utilized as a reagent in various organic synthesis reactions.
  • Biology: Investigated for its role in inhibiting Src-protein tyrosine kinase, which is implicated in numerous cellular processes.
  • Medicine: Explored for its potential to alleviate cisplatin-induced ototoxicity while preserving antitumor effects.
  • Industry: May contribute to the development of new pharmaceuticals and therapeutic agents.

Research into the interaction profiles of KX1-141 reveals its potential effects on other biochemical pathways and compounds. Studies are ongoing to understand how KX1-141 interacts with various proteins and enzymes beyond Src-protein tyrosine kinase, which may elucidate additional therapeutic avenues or side effects associated with its use.

KX1-141 shares structural and functional similarities with several other compounds known for their roles as protein tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
KX1-141Src-protein tyrosine kinase inhibitorReduces cisplatin ototoxicity
DasatinibBCR-Abl and Src family kinase inhibitorBroad-spectrum kinase inhibition
ImatinibBCR-Abl inhibitorPrimarily used for chronic myeloid leukemia
NintedanibInhibits multiple kinasesUsed primarily for lung cancer treatment

KX1-141's unique ability to mitigate cisplatin-induced ototoxicity while maintaining antitumor efficacy distinguishes it from other similar compounds that primarily focus on inhibiting specific kinases without addressing associated side effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

406.14928421 g/mol

Monoisotopic Mass

406.14928421 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18

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